molecular formula C₂₄H₄₀O₅ B118534 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid CAS No. 3338-16-7

3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid

Cat. No. B118534
CAS RN: 3338-16-7
M. Wt: 408.6 g/mol
InChI Key: BHQCQFFYRZLCQQ-UXWVVXDJSA-N
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Description

3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid, also known as 3beta-Cholic acid, is a derivative of cholic acid and has been found in human feces . It is a trihydroxy-5β-cholanic acid that is 5β-cholan-24-oic acid substituted by hydroxy groups at positions 3, 7, and 12 (the 3β,7α,12α stereoisomer) .


Molecular Structure Analysis

The molecular formula of 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid is C24H40O5. It has a net charge of 0, an average mass of 408.572, and a mono-isotopic mass of 408.28757 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid include its molecular formula (C24H40O5), net charge (0), average mass (408.572), and mono-isotopic mass (408.28757) .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of various bile acids, including 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid, has been a subject of research, providing insights into their chemical structure and formation process. Studies have involved the preparation and analysis of different forms of bile acids to understand their properties and potential applications (Shalon & Elliott, 1976).

Biochemical Studies

  • Research into the crystal structures of oxo-cholic acids, including various forms of 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid, has revealed detailed information on their molecular arrangements and interactions. This knowledge is crucial for understanding how these compounds function at a biochemical level (Bertolasi et al., 2005).

Metabolism and Biosynthesis

  • Investigations into bile acid metabolism have identified various metabolites and pathways, contributing to a better understanding of their role in biological systems. This includes the identification of bile acids in serum and urine, shedding light on their physiological functions and potential implications in health and disease (Summerfield, Billing, & Shackleton, 1976).

Bile Acid Derivatives and Applications

  • The development of libraries of bile acid derivatives, starting from 3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid, has been pursued for potential applications in various fields. This combinatorial biocatalysis approach aims to explore the versatility and applicability of these compounds (Secundo et al., 2003).

Experimental Methodologies

  • Advanced techniques such as high-performance liquid chromatography-electrospray ionisation tandem mass spectrometry (HPLC-ESI-MS/MS) have been utilized to measure and quantify CoA esters of bile acids, demonstrating the evolving methodologies in studying these compounds (Gan-Schreier et al., 2005).

properties

IUPAC Name

(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHQCQFFYRZLCQQ-UXWVVXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@@H](C4)O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3b,7a,12a-Trihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3beta,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid

CAS RN

3338-16-7
Record name (3β,5β,7α,12α)-3,7,12-Trihydroxycholan-24-oic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3338-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3b,7a,12a-Trihydroxy-5b-cholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000419
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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